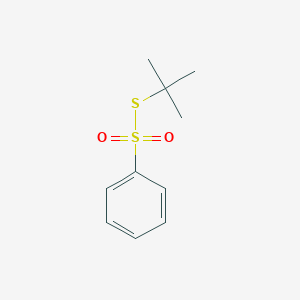

Tert-butylsulfanylsulfonylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

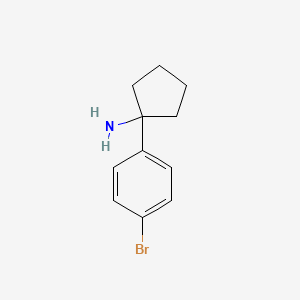

Tert-butylsulfanylsulfonylbenzene is a useful research compound. Its molecular formula is C10H14O2S2 and its molecular weight is 230.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Traceless Sulfenate Anion Precatalysts

Research demonstrates the use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions, which are then employed to catalyze the coupling of benzyl halides to trans-stilbenes. The novelty of this approach lies in the generation of a gaseous byproduct during catalyst formation, simplifying the isolation of high-purity products (Zhang et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These imines, derived from enantiomerically pure tert-butanesulfinamide, facilitate the addition of various nucleophiles, showcasing their utility in synthesizing a wide array of highly enantioenriched amines (Ellman et al., 2002).

Advanced Proton Exchange Membranes

Disulfonated poly(arylene ether sulfone) copolymers with tert-butylphenyl terminations have been synthesized for use in proton exchange membranes (PEMs). These materials demonstrate significant potential for enhancing water uptake, protonic conductivity, and mechanical properties critical for PEM applications (Li et al., 2006).

Nitrone Equivalents in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. Their preparation and subsequent reactions with organometallics to yield N-(Boc)hydroxylamines highlight their importance as building blocks in organic synthesis (Guinchard et al., 2005).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess, is another significant application. This process, utilizing hydrogen peroxide and a chiral Schiff base ligand, demonstrates the utility of tert-butyl disulfide derivatives in synthesizing chiral compounds (Cogan et al., 1998).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-tert-butylbenzenesulfonic acid have been reported to interact with proteins like prothrombin . The role of Prothrombin is crucial in the blood clotting process, where it gets converted into Thrombin, which then converts fibrinogen into fibrin, leading to clot formation .

Mode of Action

These compounds often act as inhibitors or activators of enzymes, altering their activity and thus influencing biochemical pathways .

Biochemical Pathways

Related compounds have been shown to influence pathways such as the coagulation cascade, where they can affect the activity of enzymes like prothrombin .

Pharmacokinetics

For instance, terbutaline, a beta-2 adrenergic agonist, has been reported to show a linear relationship between plasma concentration and the administered dose . Its systemic availability was observed to be higher with inhaled as compared to oral route .

Result of Action

For instance, tBHQ, a synthetic phenolic antioxidant, has been reported to suppress processes leading to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases .

Propiedades

IUPAC Name |

tert-butylsulfanylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJGCCONEKNWIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)

![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)

![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)